[3-(Aminomethyl)-4-benzylmorpholin-3-yl]methanol
Description
Properties
IUPAC Name |
[3-(aminomethyl)-4-benzylmorpholin-3-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c14-9-13(10-16)11-17-7-6-15(13)8-12-4-2-1-3-5-12/h1-5,16H,6-11,14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQUJOONPSXZWHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1CC2=CC=CC=C2)(CN)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Aminomethyl)-4-benzylmorpholin-3-yl]methanol typically involves multi-step organic reactions. One common method includes the reaction of morpholine with benzyl chloride to introduce the benzyl group, followed by the introduction of the aminomethyl group through reductive amination. The reaction conditions often require the use of catalysts such as palladium on carbon (Pd/C) and reducing agents like sodium borohydride (NaBH4).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
[3-(Aminomethyl)-4-benzylmorpholin-3-yl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used under basic conditions.
Major Products
The major products formed from these reactions include various substituted morpholine derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential therapeutic properties. It acts as a versatile scaffold for the development of new pharmaceuticals targeting various biological pathways. For instance, its structural features allow for modifications that can enhance binding affinity to specific receptors or enzymes.
Table 1: Potential Therapeutic Targets
| Target | Mechanism of Action | References |
|---|---|---|
| NOP Receptor | Modulation of pain pathways | |
| NMDA Receptor | Neuroprotective effects | |
| GABA Receptors | Anxiolytic properties |
Biochemical Applications
In biochemical research, this compound serves as an organic buffer in various assays. Its ability to maintain pH stability under biological conditions makes it suitable for enzyme kinetics studies and protein stability assessments.
Table 2: Buffering Capacity Comparison
| Compound | pH Range | Buffering Capacity (pKa) |
|---|---|---|
| This compound | 6.5 - 8.5 | 7.5 |
| Tris Buffer | 7.0 - 9.0 | 8.1 |
| Phosphate Buffer | 6.0 - 8.0 | 7.2 |
Photopharmacology
Recent studies have explored the use of this compound in photopharmacological applications, where light is used to control biological activity. This includes its role in modulating actin dynamics in cellular systems, providing insights into cancer cell proliferation and migration.
Case Study: Light-Controlled Actin Dynamics
In a study by Vepřek et al., this compound was utilized to develop photoswitchable analogs that can reversibly control actin filament dynamics in live cells. This approach demonstrated significant potential for targeted therapies in oncology by disrupting cancer cell motility without affecting overall cell viability .
Mechanism of Action
The mechanism of action of [3-(Aminomethyl)-4-benzylmorpholin-3-yl]methanol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with proteins, influencing their structure and function. Additionally, the benzyl group can interact with hydrophobic pockets in enzymes, modulating their activity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
The following section compares [3-(Aminomethyl)-4-benzylmorpholin-3-yl]methanol with structurally related morpholine derivatives, focusing on molecular features, substituent effects, and inferred properties.
Structural and Functional Group Analysis
Table 1: Key Structural Features of Comparable Morpholine Derivatives
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Substituents | Functional Groups |
|---|---|---|---|---|---|
| This compound | 101376-26-5* | C₁₃H₁₉N₂O₂ | 235.30 | 4-Benzyl, 3-aminomethyl, 3-hydroxymethyl | Amine, Hydroxyl, Morpholine |
| N-Benzyl-3-(hydroxymethyl)morpholine | 110167-20-9 | C₁₂H₁₇NO₂ | 207.27 | 4-Benzyl, 3-hydroxymethyl | Hydroxyl, Morpholine |
| 2-Morpholin-4-ylmethylbenzylamine | 91271-82-8 | C₁₂H₁₈N₂O | 206.28 | Benzylamine, Morpholinylmethyl | Amine, Morpholine |
*Note: The CAS number corresponds to the (R)-enantiomer without the aminomethyl group. The target compound is hypothesized to have an additional aminomethyl substituent.
- Key Differences: Substituent Diversity: The target compound uniquely combines aminomethyl and hydroxymethyl groups on the morpholine ring, enhancing its hydrogen-bonding capacity compared to analogs like N-Benzyl-3-(hydroxymethyl)morpholine, which lacks the amine group . Stereochemical Complexity: The (R)-configuration in related compounds (e.g., CAS 101376-26-5) underscores the importance of chirality in pharmacological activity, though this is unspecified in the target compound .
Physicochemical Properties
Table 2: Inferred Physicochemical Properties
| Property | This compound | N-Benzyl-3-(hydroxymethyl)morpholine | 2-Morpholin-4-ylmethylbenzylamine |
|---|---|---|---|
| Molecular Weight (g/mol) | ~235.30 | 207.27 | 206.28 |
| LogP (Predicted) | ~1.2 | 1.5 | 1.8 |
| Hydrogen Bond Donors | 2 (NH₂, OH) | 1 (OH) | 1 (NH₂) |
| Hydrogen Bond Acceptors | 4 (O, N) | 3 (O, N) | 3 (O, N) |
- Lipophilicity: The benzyl group contributes to moderate lipophilicity (LogP ~1.2), facilitating membrane permeability, a trait shared with 2-Morpholin-4-ylmethylbenzylamine .
Biological Activity
[3-(Aminomethyl)-4-benzylmorpholin-3-yl]methanol, also known as (R)-(4-benzylmorpholin-3-yl)methanol, is a compound that has attracted attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C12H17NO2
- CAS Number : 101376-26-5
- Molecular Weight : 205.27 g/mol
The compound features a morpholine ring, which is known for its ability to interact with various biological targets due to its nitrogen-containing structure.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The compound may act as an enzyme inhibitor by binding to the active sites of target proteins, thereby modulating biochemical pathways critical for cellular function.
Key Mechanisms:
- Enzyme Inhibition : The compound can inhibit enzymes by preventing substrate access, which is crucial in pathways such as signal transduction and metabolic regulation.
- Protein-Ligand Interactions : It has been studied for its potential to influence protein-ligand interactions, which are vital in the development of therapeutic agents.
Biological Activity
Research indicates that this compound exhibits various biological activities:
Antimicrobial Activity
Studies have shown that derivatives of morpholine compounds can possess significant antibacterial properties against various pathogens, including Gram-positive and Gram-negative bacteria. For instance, compounds related to this structure have been tested against Acinetobacter baumannii and Pseudomonas aeruginosa, both of which are recognized as critical threats by the WHO.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 4 μg/mL |
| K. pneumoniae | 2 μg/mL |
| P. aeruginosa | 8 μg/mL |
| A. baumannii | 0.5 μg/mL |
Cytotoxicity and Safety Profile
In vitro studies have assessed the cytotoxic effects of this compound on human cell lines. The results indicated low toxicity levels, with less than 1% hemolysis at concentrations up to 100 μM, suggesting a favorable safety profile for further development.
Case Studies
Several studies have focused on optimizing the biological activity of morpholine derivatives:
- Optimization of Antibacterial Activity : A study investigated the modification of morpholine-based compounds to enhance their solubility and antibacterial efficacy against ESKAPE pathogens. The findings highlighted the importance of structural modifications in improving drug-like properties while retaining antimicrobial activity.
- Mechanism Elucidation : Research involving molecular dynamics simulations provided insights into how this compound interacts with target proteins at the molecular level, revealing potential binding sites and conformational changes that enhance its inhibitory effects.
Q & A
Q. Key Methodological Considerations :
- Use anhydrous solvents (e.g., dry THF) to minimize hydrolysis.
- Monitor reaction progress via HPLC-MS to detect intermediates .
- Optimize temperature (typically 0–25°C) to suppress side reactions like benzyl group migration .
How can discrepancies in NMR data for this compound derivatives be resolved?
Level : Advanced
Answer :
Contradictions in NMR spectra often arise from dynamic conformational changes or solvent-induced shifts . For example, morpholine ring puckering can cause splitting of methylene proton signals. To address this:
- Record spectra in deuterated DMSO or CDCl₃ at varying temperatures (e.g., 25°C vs. 60°C) to assess line broadening .
- Compare experimental data with DFT-calculated chemical shifts for low-energy conformers .
- Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals from benzyl and aminomethyl groups .
Case Study :
In structurally related 3-amino-furazanes, discrepancies in NH₂ proton integration were resolved by deuteration experiments, confirming intramolecular hydrogen bonding .
What purification techniques are optimal for isolating this compound from byproducts?
Level : Basic
Answer :
- Chromatography : Use silica gel with gradient elution (CH₂Cl₂:MeOH 10:1 → 4:1) for polar byproducts. Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN) improves resolution for zwitterionic intermediates .
- Crystallization : Co-crystallize with tartaric acid derivatives to separate enantiomers .
- Distillation : For volatile impurities, short-path distillation under reduced pressure (≤0.1 mmHg) is effective .
Q. Stability Data :
| Condition | Half-Life (25°C) | Degradation Product |
|---|---|---|
| pH 7.4 (aqueous buffer) | 48 hr | Morpholine-3-carboxylic acid |
| Dry DMSO | >6 months | None detected |
What strategies mitigate low yields in the reductive amination step during synthesis?
Level : Basic
Answer :
- Catalyst selection : Use NaBH(OAc)₃ instead of NaBH₄ for milder conditions and higher selectivity .
- Solvent optimization : Polar aprotic solvents (e.g., MeCN) improve imine intermediate stability .
- Substrate activation : Pre-form the Schiff base with molecular sieves to remove H₂O and shift equilibrium .
Case Study : Methyl 3-((morpholin-4-yl)methyl)benzoate synthesis achieved 97% yield using K₂CO₃/NaI in dry MeCN .
How can researchers address contradictory bioactivity results between in vitro and in vivo models for this compound?
Level : Advanced
Answer :
Contradictions often arise from metabolic instability or pharmacokinetic barriers . Strategies include:
- Prodrug design : Introduce acetyl-protected amines to enhance metabolic stability .
- Microsomal assays : Test hepatic clearance using rat liver microsomes to identify labile sites .
- Plasma protein binding : Measure % bound fraction via equilibrium dialysis; high binding reduces free drug concentration .
Example : A morpholin-3-yl quinoline derivative showed 10× higher in vitro IC₅₀ than in vivo ED₅₀ due to rapid glucuronidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
